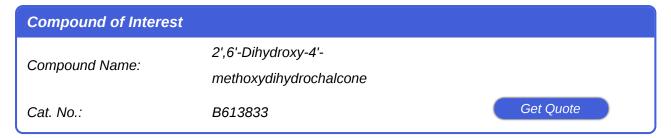


# Spectroscopic Profile of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2',6'Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential pharmacological activities. This document compiles available mass spectrometry and nuclear magnetic resonance data, outlines standard experimental protocols for spectroscopic analysis of flavonoids, and presents a logical workflow for such analyses.

## Introduction

**2',6'-Dihydroxy-4'-methoxydihydrochalcone** (IUPAC name: 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) is a flavonoid that has been isolated from various plant species, including Piper aduncum and Etlingera littoralis.[1][2] Its chemical structure (Figure 1) has been confirmed through crystallographic studies.[2] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and further development in pharmaceutical and scientific research.

Figure 1: Chemical Structure of 2',6'-Dihydroxy-4'-methoxydihydrochalcone



## **Spectroscopic Data**

The following sections present the available spectroscopic data for **2',6'-Dihydroxy-4'-methoxydihydrochalcone**. While experimental <sup>1</sup>H NMR and IR data are not readily available in the reviewed literature, this guide provides the reported mass spectrometry data and a predicted <sup>13</sup>C NMR spectrum.

## **Mass Spectrometry (MS)**

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The MS-MS fragmentation pattern provides valuable information about its structure.

Table 1: Mass Spectrometry Data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone



| Parameter                      | Value              | Source     |
|--------------------------------|--------------------|------------|
| Molecular Formula              | C16H16O4           | PubChem[3] |
| Molecular Weight               | 272.29 g/mol       | PubChem[3] |
| MS-MS Data (Negative Ion Mode) |                    |            |
| Precursor m/z                  | 271.0989           | PubChem[2] |
| Fragment Ions (m/z)            | Relative Abundance |            |
| 152.013                        | 100                | PubChem[2] |
| 238.0647                       | 37.30              | PubChem[2] |
| 253.0882                       | 30.48              | PubChem[2] |
| 124.0178                       | 22.50              | PubChem[2] |

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

While experimental <sup>13</sup>C NMR data is not widely published, a predicted spectrum is available and provides expected chemical shifts for the carbon atoms in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (ppm) for **2',6'-Dihydroxy-4'-methoxydihydrochalcone** 



| Carbon Atom      | Predicted Chemical Shift (ppm) |
|------------------|--------------------------------|
| C=O              | ~205                           |
| C-α              | ~45                            |
| С-β              | ~30                            |
| C-1'             | ~105                           |
| C-2', C-6'       | ~163                           |
| C-3', C-5'       | ~93                            |
| C-4'             | ~165                           |
| OCH <sub>3</sub> | ~55                            |
| C-1"             | ~142                           |
| C-2", C-6"       | ~128                           |
| C-3", C-5"       | ~128                           |
| C-4"             | ~126                           |

Note: These are predicted values and may differ from experimental results.

Experimental <sup>1</sup>H NMR data for **2',6'-Dihydroxy-4'-methoxydihydrochalcone** is not available in the surveyed literature. A typical <sup>1</sup>H NMR spectrum for a dihydrochalcone would exhibit signals corresponding to the aromatic protons on both phenyl rings, the methylene protons of the propane bridge, the methoxy group protons, and the hydroxyl protons.

## Infrared (IR) Spectroscopy

Experimental IR data for **2',6'-Dihydroxy-4'-methoxydihydrochalcone** is not available in the surveyed literature. An IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), aromatic (C-H and C=C), and ether (C-O) functional groups present in the molecule.

## **Experimental Protocols**



The following are generalized protocols for obtaining spectroscopic data for flavonoid compounds like **2',6'-Dihydroxy-4'-methoxydihydrochalcone**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl proton signals.

#### Data Acquisition:

- Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
- Acquire the <sup>13</sup>C NMR spectrum on the same instrument. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Thin Film Method: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.



- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

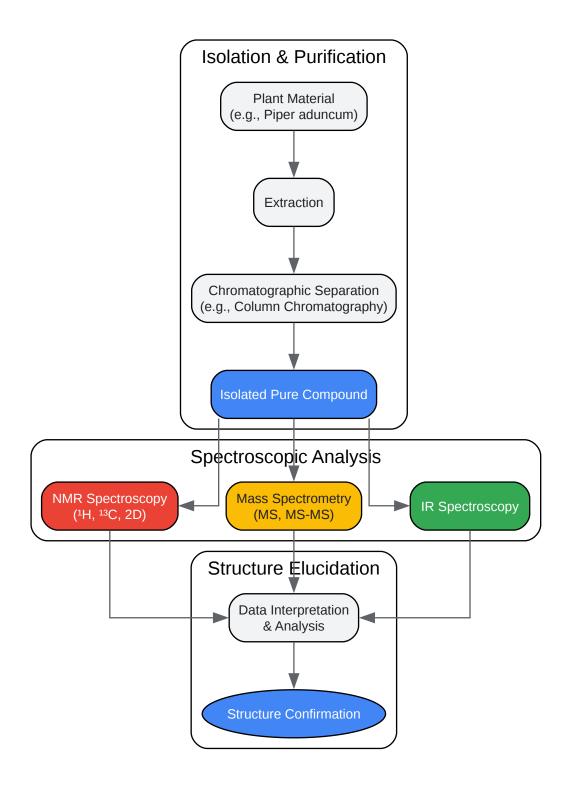
## **Mass Spectrometry (MS)**

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
- Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for flavonoids as it is a soft ionization method that typically produces a prominent molecular ion peak.
- · Mass Analysis:
  - Acquire a full scan mass spectrum to determine the molecular weight of the compound.
  - Perform tandem mass spectrometry (MS-MS) by selecting the molecular ion as the precursor ion and inducing fragmentation. This provides structural information based on the resulting fragment ions.
- Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure of the compound.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **2',6'-Dihydroxy-4'-methoxydihydrochalcone**.





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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.



This guide provides a foundational understanding of the spectroscopic characteristics of **2',6'- Dihydroxy-4'-methoxydihydrochalcone**. Further experimental work is required to obtain a complete set of empirical spectroscopic data, which will be invaluable for the scientific community engaged in natural product chemistry and drug discovery.

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